molecular formula C16H17N3O3S B12183440 1-(3,4-dimethoxyphenyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

1-(3,4-dimethoxyphenyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12183440
M. Wt: 331.4 g/mol
InChI Key: LQAXBCKUMRBUDQ-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, an imino group, a thiazolyl group, and a dihydropyrrol-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Introduction of the dimethoxyphenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Formation of the dihydropyrrol-3-ol ring: This can be synthesized through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethoxyphenyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C16H17N3O3S/c1-9-8-23-16(18-9)14-11(20)7-19(15(14)17)10-4-5-12(21-2)13(6-10)22-3/h4-6,8,17,20H,7H2,1-3H3

InChI Key

LQAXBCKUMRBUDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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